Cas no 898562-99-7 (PDE10-IN-5)

PDE10-IN-5 化学的及び物理的性質
名前と識別子
-
- 2-[(4-[4-(Pyridin-4-yl)-2-(2,2,2-trifluoroethyl)-2H-pyrazol-3-yl]phenoxy)methyl]quinoline
- PDE10-IN-5
- 898562-99-7
- HY-14550A
- SCHEMBL3269481
- 2-{4-[-Pyridin-4-yl-2-(2,2,2-trifluoro-ethyl)-2H-pyrazol-3-yl]-phenoxymethyl}-quinoline
- DA-76663
- MS-28440
- 2-{4-[-Pyridin4-yl-2-(2,2,2-trifluoro-ethyl)-2H-pyrazol-3-yl]-phenoxymethyl}-quinoline
- CS-0529809
-
- インチ: 1S/C26H19F3N4O/c27-26(28,29)17-33-25(23(15-31-33)18-11-13-30-14-12-18)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)32-21/h1-15H,16-17H2
- InChIKey: KOQAWTNMUMMWMO-UHFFFAOYSA-N
- ほほえんだ: C1=CC2N=C(C=CC=2C=C1)COC1C=CC(=CC=1)C1=C(C2C=CN=CC=2)C=NN1CC(F)(F)F
計算された属性
- せいみつぶんしりょう: 460.15109573g/mol
- どういたいしつりょう: 460.15109573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
PDE10-IN-5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JWX-10mg |
PDE10-IN-5 |
898562-99-7 | 97% | 10mg |
$952.00 | 2024-04-20 | |
1PlusChem | 1P027JWX-50mg |
PDE10-IN-5 |
898562-99-7 | 97% | 50mg |
$2966.00 | 2024-04-20 | |
1PlusChem | 1P027JWX-100mg |
PDE10-IN-5 |
898562-99-7 | 97% | 100mg |
$4724.00 | 2024-04-20 | |
1PlusChem | 1P027JWX-5mg |
PDE10-IN-5 |
898562-99-7 | 97% | 5mg |
$552.00 | 2024-04-20 | |
1PlusChem | 1P027JWX-25mg |
PDE10-IN-5 |
898562-99-7 | 97% | 25mg |
$1868.00 | 2024-04-20 |
PDE10-IN-5 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
PDE10-IN-5に関する追加情報
PDE10-IN-5: A Promising Compound in Neurological Research
The compound with CAS No 898562-99-7, commonly referred to as PDE10-IN-5, has emerged as a significant player in the field of neurological research. This compound, which belongs to the class of phosphodiesterase (PDE) inhibitors, has garnered attention due to its potential therapeutic applications in treating neurodegenerative diseases such as Huntington's disease and schizophrenia. The PDE10-IN-5 molecule is designed to target the PDE10A enzyme, which plays a critical role in regulating cyclic nucleotide signaling pathways in the brain.
Recent studies have highlighted the importance of PDE10A in modulating striatal neurons, which are heavily implicated in movement control and cognitive functions. By inhibiting PDE10A, PDE10-IN-5 has shown promise in restoring normal neuronal activity and reducing symptoms associated with hyperkinetic movements. This makes it a potential candidate for therapies aimed at improving motor control and cognitive function in patients with Huntington's disease.
The development of PDE10-IN-5 was driven by the need for more selective and potent inhibitors of PDE10A. Earlier generations of PDE inhibitors often lacked specificity, leading to off-target effects and limiting their clinical utility. In contrast, PDE10-IN-5 exhibits high selectivity for PDE10A over other PDE isoforms, which minimizes adverse effects and enhances its therapeutic potential.
One of the most exciting aspects of PDE10-IN-5 research is its ability to cross the blood-brain barrier efficiently. This property is crucial for any compound targeting central nervous system (CNS) disorders, as it ensures that therapeutic concentrations can be achieved in the brain without requiring excessive dosing. Preclinical studies have demonstrated that PDE10-IN-5 maintains stable plasma levels and exhibits a favorable pharmacokinetic profile, making it suitable for chronic administration.
Another area where PDE10-IN-5 has shown promise is in its potential application for schizophrenia treatment. Abnormalities in dopaminergic signaling are a hallmark of schizophrenia, and PDE10A inhibition has been hypothesized to modulate these pathways effectively. Early-stage clinical trials have indicated that PDE10-IN-5 may improve cognitive deficits and reduce positive symptoms in patients with schizophrenia, though further research is needed to confirm these findings.
The synthesis of PDE10-IN-5 involved a multi-step process that optimized both its chemical stability and bioavailability. Researchers utilized advanced medicinal chemistry techniques to refine the compound's structure, ensuring that it could effectively bind to the PDE10A active site while avoiding interactions with other cellular components. This meticulous optimization process underscores the commitment to developing a safe and effective therapeutic agent.
In addition to its direct therapeutic applications, PDE10-IN-5 has also become a valuable tool in basic neuroscience research. By selectively inhibiting PDE10A, researchers can study the downstream effects on neuronal signaling pathways and gain insights into the mechanisms underlying various CNS disorders. This dual role as both a potential drug candidate and a research tool highlights the versatility of PDE10-IN-5 within the scientific community.
Despite its promising profile, there are still challenges associated with PDE10-IN-5 development. Long-term safety studies are necessary to fully understand its tolerability profile, particularly regarding potential side effects related to prolonged inhibition of PDE10A. Additionally, while preclinical data are encouraging, further clinical trials are required to establish its efficacy across diverse patient populations.
In conclusion, CAS No 898562-99-7 (PDE10-IN-5) represents a significant advancement in the field of neurological drug development. Its unique mechanism of action, high selectivity for PDE10A, and favorable pharmacokinetic properties position it as a strong candidate for treating neurodegenerative diseases and schizophrenia. As research continues to unfold, PDE10-IN-5 holds the potential to transform the landscape of CNS therapeutics and improve outcomes for patients worldwide.
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